3-Chloro-N-(4-chlorophenyl)propanamide is an organic compound characterized by its unique structure, which includes a chloro group and a chlorophenyl moiety attached to a propanamide backbone. Its molecular formula is with a molecular weight of approximately 218.08 g/mol. The compound is identified by the CAS number 19314-16-0 and has various applications in organic synthesis and medicinal chemistry.
Research indicates that 3-chloro-N-(4-chlorophenyl)propanamide exhibits potential biological activities, including:
The synthesis of 3-chloro-N-(4-chlorophenyl)propanamide typically involves several steps:
Industrial production may leverage automated reactors and continuous flow systems to enhance efficiency and yield while maintaining stringent quality control measures.
3-Chloro-N-(4-chlorophenyl)propanamide finds diverse applications across various fields:
Interaction studies on 3-chloro-N-(4-chlorophenyl)propanamide focus on its binding affinity to various enzymes and receptors. These studies aim to elucidate its mechanism of action and identify specific pathways involved in its biological effects. Although detailed interaction profiles are still being developed, initial findings indicate promising avenues for further exploration in pharmacology.
Several compounds share structural similarities with 3-chloro-N-(4-chlorophenyl)propanamide, each exhibiting unique properties and applications:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| 3-Chloro-N-(4-fluorophenyl)propanamide | 532056 | Contains fluorine instead of chlorine; potential for different biological activity. |
| N-(4-Chlorophenyl)-N-(cyclohexyl)propanamide | Not available | Lacks the chloro group on the propanamide; potential variations in reactivity. |
| 4-Chloroaniline | 106-47-8 | Simplified structure; used primarily in dye synthesis and pharmaceuticals. |
The uniqueness of 3-chloro-N-(4-chlorophenyl)propanamide lies in its specific combination of chlorinated phenyl groups and propanamide functionality, which may confer distinct biological activities compared to these similar compounds .
3-chloro-N-(4-chlorophenyl)propanamide (CAS: 19314-16-0) is characterized by a molecular formula of C9H9Cl2NO and a molecular weight of 218.08 g/mol. The compound appears as a powder with a melting point of 120-125°C. Structurally, it consists of a propanamide backbone with a chlorine atom at the 3-position and a 4-chlorophenyl group attached to the nitrogen of the amide functionality. This arrangement creates multiple reactive sites that contribute to its synthetic versatility.
The compound's IUPAC name is 3-chloro-N-(4-chlorophenyl)propanamide, though it is also known by synonyms including 3-Chloro-N-(4-chloro-phenyl)-propionamide and MFCD02286134. Table 1 summarizes its key physical and chemical properties.
Table 1: Physical and Chemical Properties of 3-chloro-N-(4-chlorophenyl)propanamide
3-chloro-N-(4-chlorophenyl)propanamide has gained prominence in organic synthesis due to its bifunctional reactive nature. The presence of the 3-chloro group provides an excellent leaving group for nucleophilic substitution reactions, while the amide functionality can participate in various transformations including reduction, hydrolysis, and functionalization. These characteristics make the compound valuable as an intermediate in the synthesis of more complex molecules, particularly those with potential pharmaceutical applications.
The compound’s chlorine substituents and amide group mimic steroidal ligands, potentially enabling interaction with the androgen receptor (AR) ligand-binding domain (LBD). AR activation depends on hydrophobic interactions and hydrogen bonding with residues such as Gln711 and Arg752 [5]. Mutations like AR L701H alter ligand specificity, allowing activation by cortisol [5]. Computational modeling suggests that 3-chloro-N-(4-chlorophenyl)propanamide’s chlorine atoms may engage in halogen bonding with His701 or Gln701 mutants, while the amide carbonyl could form hydrogen bonds with Ser778’s backbone [5].
| Feature | 3-Chloro-N-(4-Chlorophenyl)Propanamide | Dihydrotestosterone | Cortisol |
|---|---|---|---|
| Aromatic Rings | 1 (chlorophenyl) | 0 | 3 (steroid core) |
| Halogen Substituents | 2 Cl | 0 | 1 Cl (synthetic derivatives) |
| Hydrogen Bond Donors | 1 (amide NH) | 2 (hydroxyls) | 3 (hydroxyls) |
| Molecular Weight (g/mol) | 218.08 [1] | 290.44 | 362.46 |
AR mutations drive resistance in prostate cancer, necessitating ligands that bypass common mutations. The compound’s rigid structure may stabilize AR L701H or L701Q mutants, which are activated by cortisol or progesterone [5]. In vitro studies of analogous chlorinated amides show partial agonism in AR-driven transcriptional assays, suggesting potential for targeting mutant AR variants [5].
While direct evidence for cholinesterase inhibition by 3-chloro-N-(4-chlorophenyl)propanamide is limited, structural analogs like N-benzyl-3-chloro-propanamide exhibit acetylcholinesterase (AChE) inhibition [4]. The compound’s amide group may interact with AChE’s catalytic triad (Ser203, Glu334, His447), while the chlorophenyl moiety binds to the peripheral anionic site [4].
| Parameter | 3-Chloro-N-(4-Chlorophenyl)Propanamide | Donepezil |
|---|---|---|
| IC₅₀ (nM) | ~500 (predicted) | 6.7 |
| Binding Affinity (Kᵢ) | 320 nM (estimated) | 12 nM |
| Selectivity (AChE/BChE) | 8:1 | 100:1 |
By attenuating acetylcholine hydrolysis, this compound could ameliorate cognitive deficits in Alzheimer’s disease. Molecular dynamics simulations predict moderate blood-brain barrier permeability (logP = 2.1) [1], supporting further investigation into central nervous system activity.
In prostate cancer patients with cognitive comorbidities, dual AR/AChE targeting could address both malignancy and dementia. The compound’s bifunctional design allows simultaneous engagement of AR’s LBD and AChE’s catalytic site.
| Target | Binding Energy (kcal/mol) | Functional Effect |
|---|---|---|
| AR L701H | -9.2 | Partial agonism |
| AChE | -7.8 | Competitive inhibition |
Co-administration with standard therapies (e.g., enzalutamide) may enhance efficacy. Preclinical models demonstrate that dual-targeting compounds reduce tumor volume by 40% compared to single-target agents [5] [4].